3-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]benzenesulfonamide
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Overview
Description
3-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a chlorinated benzene ring, and an oxazole moiety
Preparation Methods
The synthesis of 3-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor.
Attachment of the dimethylphenyl group:
Sulfonamide formation: The sulfonamide group is introduced through a reaction with a sulfonyl chloride.
Chlorination: The final step involves the chlorination of the benzene ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used in studies to understand the interaction of sulfonamide compounds with biological systems, including their binding to proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The oxazole ring and the chlorinated benzene ring can also interact with various biological molecules, affecting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and oxazole derivatives. Compared to these compounds, 3-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the presence of both the oxazole ring and the chlorinated benzene ring, which can confer specific properties and reactivity. Some similar compounds include:
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Oxazole: A basic structure that can be modified to create various derivatives with different properties.
This compound’s unique combination of functional groups makes it a valuable molecule for research and development in various scientific fields.
Properties
CAS No. |
951624-22-9 |
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Molecular Formula |
C23H19ClN2O3S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-6-11-21(16(2)12-15)22-14-29-23(25-22)17-7-9-19(10-8-17)26-30(27,28)20-5-3-4-18(24)13-20/h3-14,26H,1-2H3 |
InChI Key |
YBCARJPYXOAHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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